molecular formula C13H10O B181731 9H-Xanthene CAS No. 92-83-1

9H-Xanthene

Cat. No.: B181731
CAS No.: 92-83-1
M. Wt: 182.22 g/mol
InChI Key: GJCOSYZMQJWQCA-UHFFFAOYSA-N
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Description

It is a yellow solid that is soluble in common organic solvents . 9H-Xanthene itself is relatively obscure, but its derivatives are widely used as dyes, including fluorescein, eosins, and rhodamines . These dyes are known for their brilliant fluorescence and are used in various applications, including biological staining and laser technologies.

Mechanism of Action

Target of Action

9H-Xanthene, also known as Xanthene, is a compound that has shown promising biological activities .

Mode of Action

It has been found to counteract oxidative stress via nrf2 modulation in inflamed human macrophages . This suggests that this compound may interact with its targets by enhancing the Nrf2 translocation, which is a sign of intracellular cell response towards oxidative stress and inflammation .

Biochemical Pathways

The biosynthesis of this compound in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3’,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Pharmacokinetics

The molecular weight of this compound is 1822179 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action is the modulation of oxidative stress and inflammation in cells . This modulation can lead to a variety of pharmacological activities, including anti-inflammatory and antioxidant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its melting point is 101 to 102 °C, and its boiling point is 310 to 312 °C . These physical properties may affect the compound’s stability and action in different environments.

Properties

IUPAC Name

9H-xanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCOSYZMQJWQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059070
Record name 9H-Xanthene
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or light yellow solid; [Sigma-Aldrich MSDS]
Record name Xanthene
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Vapor Pressure

0.000847 [mmHg]
Record name Xanthene
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CAS No.

92-83-1
Record name Xanthene
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Record name Xanthene
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Record name 9H-Xanthene
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Record name 9H-Xanthene
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Record name 9H-Xanthene
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Record name Xanthene
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Record name XANTHENE
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Synthesis routes and methods I

Procedure details

Rhodamine B aniline lactam, rhodamine B-p-chloroanilino lactam, 3-diethylamino-7-dibenzylaminofluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino)fluoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran, 3-piperidino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)-fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran, 3-dipentylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-p-tolyl)amino-6-methyl-7-anilinofluoran, and so on.
[Compound]
Name
Rhodamine B aniline lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)-fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
rhodamine B-p-chloroanilino lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-dipentylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-diethylamino-7-dibenzylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
3-diethylamino-7-(3,4-dichloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Synthesis routes and methods II

Procedure details

Rhodamin B anilinolactam, Rhodamin B-p-chloroanilinolactam, 3-diethylamino-7-dibenzylaminofluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino)-fluoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl)tolylamino-6-methyl-7-anilinofluoran, 3-piperidino-6-methyl-7-anilinofluoran, 3-(N-ethyl)tolylamino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl)propylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl)isoamylamino-6-methyl-7-anilinofluoran, 3-(N-methyl)cyclohexylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl)tetrahydrofurylamino-6-methyl-7-anilinofluoran, etc.
[Compound]
Name
Rhodamin B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-(N-ethyl)tolylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-(N-ethyl)tolylamino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-methyl)propylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-ethyl)isoamylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-methyl)cyclohexylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
3-(N-ethyl)tetrahydrofurylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
Rhodamin B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-diethylamino-7-dibenzylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-diethylamino-7-(3,4-dichloroanilino)-fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Synthesis routes and methods III

Procedure details

Rhodamin B anilinolactam, Rhodamin B-p-chloroanilinolactam, 3-diethylamino-7-dibenzylaminofluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-phenoxyfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino)fluoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tetrahydrofuryl)amino-6-methyl-7-anilinofluoran, etc.
[Compound]
Name
Rhodamin B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-ethyl-N-tetrahydrofuryl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Rhodamin B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-diethylamino-7-dibenzylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-diethylamino-7-phenoxyfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-diethylamino-7-(3,4-dichloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Synthesis routes and methods IV

Procedure details

Rhodamine B anilinolactam, Rhodamine B-p-chloroanilinolactam, 3-diethylamino-7-dibenzylamino-fluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino).=uoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran, 3-piperidino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran, etc.
[Compound]
Name
Rhodamine B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Rhodamine B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-diethylamino-7-dibenzylamino-fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Xanthene
Reactant of Route 2
9H-Xanthene
Reactant of Route 3
9H-Xanthene
Reactant of Route 4
9H-Xanthene
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of xanthene?

A1: The molecular formula of xanthene is C13H10O, and its molecular weight is 182.22 g/mol.

Q2: What are the key spectroscopic data points for characterizing xanthene derivatives?

A2: Characterization techniques often include:

  • NMR Spectroscopy (1H and 13C): Provides information on the hydrogen and carbon environments within the molecule, crucial for confirming structure and substitutions. []
  • IR Spectroscopy: Identifies functional groups present in the molecule, such as carbonyl (C=O) stretching frequencies in xanthene-1,8-dione derivatives. []
  • Mass Spectrometry: Confirms the molecular weight and fragmentation patterns, aiding in structural elucidation. []

Q3: How does the incorporation of xanthene moieties into polymer chains affect solubility?

A3: Introducing xanthene units, often alongside sulfone groups, can significantly enhance the solubility of polymers like poly(arylene ether ketone sulfone)s (PEKS) in common organic solvents. This improvement is attributed to the bulky nature of xanthene disrupting polymer chain packing and increasing free volume. []

Q4: Are xanthene-containing polymers thermally stable?

A4: Yes, many xanthene-containing polymers, such as poly(ether ester)s and polyarylates, display excellent thermal stability. They often exhibit high glass transition temperatures (Tg) above 200 °C and maintain significant residual weight even at temperatures exceeding 600 °C under inert atmospheres. [, ]

Q5: How are xanthene dyes used as photocatalysts in polymerization reactions?

A5: Halogenated xanthene dyes, such as rose bengal and eosin Y, are employed as photocatalysts in Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization. The type and position of halogen substituents significantly influence the dye's photocatalytic activity, affecting oxygen tolerance and polymerization rate. []

Q6: What factors influence the photostability of xanthene dyes in catalytic systems?

A6: The stability of xanthene dye photocatalysts can be influenced by their environment. Studies indicate that homogeneous systems (e.g., in solution) generally display higher photostability compared to heterogeneous systems where the dyes are immobilized on surfaces like glass beads or polymer brushes. The presence of reagents and the specific immobilization strategy can also impact photobleaching rates. []

Q7: How is computational chemistry used to understand the properties of xanthene derivatives?

A7: Density Functional Theory (DFT) calculations are valuable for predicting molecular properties. For instance, DFT can be used to:

  • Explain spectral shifts: DFT calculations can rationalize observed red-shifts in absorption and emission spectra of rhodamine dyes based on structural modifications like alkylation or esterification. []
  • Predict ground-state geometry: In fluorescein derivatives, DFT calculations helped determine the dihedral angle between the xanthene and benzene rings, influencing fluorescence properties. []

Q8: How do structural modifications of rhodamine dyes impact their photostability?

A8: Research on rhodamine dyes revealed that:

  • Increasing the size of alkyl substituents on the xanthene amino groups generally enhances photostability. []
  • Forming rigid rings by connecting the N-linked alkyl groups on the xanthene core significantly reduces photostability. []
  • Esterifying the carboxylic acid group (-COOH) on the benzene ring can improve photostability. []

Q9: How do substituents on xanthene-based probes impact their metal ion selectivity?

A9: Studies on rhodamine-based probes demonstrated that:

  • Probes with less bulky substituents on the xanthene nitrogen atom exhibit selectivity towards Pb2+ ions, displaying chromogenic and fluorogenic "turn-on" responses. []
  • Probes with two ethyl substituents on the xanthene nitrogen atoms display selectivity toward Hg2+ ions, exhibiting dual-mode spectral amplification. []

Q10: How does the presence of bulky groups on the xanthene core influence stability?

A10: Incorporating bulky groups at the C-3' and C-7' positions of the xanthene core is expected to enhance stability by providing steric protection to the central methine carbon, making it less susceptible to nucleophilic attack. This modification can also hinder stacking interactions, potentially further enhancing stability. []

Q11: What are some key applications of xanthene derivatives?

A11: Xanthene derivatives find applications in various fields:

  • Fluorescent probes: Used for biomolecule visualization due to their fluorescent properties. [, , ]
  • Dyes: Utilized in various coloring applications, including textiles and lasers. [, ]
  • Photodynamic therapy: Some xanthene derivatives, like rose bengal, are explored for photodynamic therapy to treat diseases like psoriasis and eczema. [, ]

Q12: What are some common synthetic methods for preparing xanthene derivatives?

A12: Common synthetic approaches for xanthene derivatives include:

  • Condensation reactions: Condensing 2-naphthol with aldehydes or a combination of aldehydes and dimedone in the presence of various catalysts, such as acids or Lewis acids. [, , ]
  • Cycloaddition reactions: Utilizing cycloaddition reactions, like the Diels-Alder reaction, to construct the xanthene ring system. []
  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for incorporating xanthene dyes into oligonucleotide probes. []

Q13: What are some advantages of using magnetic nanocatalysts in xanthene synthesis?

A13: Magnetic nanocatalysts, like cobalt ferrite and aluminum-doped cobalt ferrite, are gaining popularity in xanthene synthesis due to advantages like:

  • Easy separation: The magnetic properties allow for straightforward separation from the reaction mixture using an external magnet. []
  • Recyclability: These catalysts can often be recovered and reused in multiple reaction cycles, improving process economics and sustainability. []

Q14: How do xanthene[n]arenes differ from other macrocycles?

A14: Xanthene[n]arenes are distinct from typical macrocycles due to their inherently rigid bowl-shaped structure arising from alkyl groups attached to the linking methylene units. This conformationally restricted shape makes them suitable building blocks for cavitands and facilitates self-assembly into molecular capsules via noncovalent interactions. []

Q15: What biological activities have been reported for xanthene derivatives?

A15: Xanthene derivatives have shown a variety of biological activities, including:

  • Antibacterial activity: Some xanthene-containing polymers have demonstrated antibacterial properties, potentially making them suitable for biomedical applications. []
  • Antioxidant activity: Certain xanthene derivatives have exhibited antioxidant properties. []
  • Acetylcholinesterase inhibition: Some xanthene derivatives have shown inhibitory effects against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases like Alzheimer's disease. []

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